molecular formula C23H24P+ B12665947 Benzyl(2-butenyl)diphenylphosphorane CAS No. 54229-89-9

Benzyl(2-butenyl)diphenylphosphorane

Cat. No.: B12665947
CAS No.: 54229-89-9
M. Wt: 331.4 g/mol
InChI Key: BHTORTGZPSXZFT-NSCUHMNNSA-N
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Description

Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound with the molecular formula C23H23P It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane compound. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-butenyl)diphenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The benzyl and butenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl(2-butenyl)diphenylphosphorane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.

    Diphenylphosphine: A precursor in the synthesis of various phosphoranes.

Uniqueness

Benzyl(2-butenyl)diphenylphosphorane is unique due to its specific combination of benzyl and butenyl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

54229-89-9

Molecular Formula

C23H24P+

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl-[(E)-but-2-enyl]-diphenylphosphanium

InChI

InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+

InChI Key

BHTORTGZPSXZFT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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